1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one
Description
1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one (CAS: 1807685-51-3) is a boronate ester derivative featuring a fluorine-substituted phenylacetone scaffold. Its molecular formula is C₁₄H₁₈BFO₃ (molecular weight: 264.10 g/mol), and it is commonly utilized in Suzuki-Miyaura cross-coupling reactions due to the stability of its pinacol boronate group . The compound’s acetyl group enhances its reactivity in forming carbon-carbon bonds, while the fluorine substituent at the 3-position modulates electronic effects, influencing regioselectivity in coupling reactions .
Key applications include its role as an intermediate in pharmaceutical synthesis, such as in the development of ALDH1A1 inhibitors for cancer therapy , and in prodrug systems for tumor-targeted protein activation . The compound is typically stored under inert conditions at room temperature and exhibits moderate air and moisture stability due to the pinacol ester’s robustness .
Properties
CAS No. |
1807685-51-3 |
|---|---|
Molecular Formula |
C14H18BFO3 |
Molecular Weight |
264.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone for introducing boronate esters to aromatic systems. For the target compound, this method typically employs 4-bromo-3-fluoroacetophenone and bis(pinacolato)diboron (BPin) under palladium catalysis.
Reaction Conditions:
-
Catalyst: Pd(PPh) (1–5 mol%)
-
Base: KCO or NaCO (2–3 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME)/HO (3:1 v/v)
Mechanistic Insight:
The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetallation with BPin and reductive elimination to yield the boronate ester. The electron-withdrawing acetyl and fluorine groups enhance reactivity by polarizing the C–Br bond .
Yield: 65–78% (isolated).
Miyaura Borylation
Miyaura borylation directly installs the pinacol boronate group via iridium or palladium catalysis. This method avoids pre-functionalized aryl halides by utilizing C–H activation.
Protocol:
-
Substrate: 3-Fluoro-4-acetylphenyl triflate
-
Catalyst: Ir(COD)(OMe) (3 mol%)
-
Ligand: 1,10-Phenanthroline
-
Boron Source: BPin (1.2 equiv)
-
Solvent: Tetrahydrofuran (THF)
Advantages:
-
Eliminates halogenation steps.
-
Compatible with sterically hindered substrates.
Yield: 70–82% (GC-MS).
Halogen-Lithium Exchange Followed by Boronation
This two-step approach involves generating an aryl lithium intermediate, which reacts with a boron electrophile.
Step 1: Halogen-Lithium Exchange
-
Substrate: 4-Bromo-3-fluoroacetophenone
-
Reagent: n-BuLi (2.2 equiv)
-
Solvent: THF, –78°C, 1 hour.
Step 2: Boronation
-
Electrophile: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Quenching: HO/EtO
Yield: 60–68% (over two steps).
Deprotection of tert-Butoxycarbonyl (Boc)-Protected Intermediates
Boc-protected precursors are deprotected under acidic conditions to yield the final boronate ester.
Example Protocol:
-
Starting Material: tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-fluorophenyl]acetate
-
Deprotection Agent: HCl (4M in dioxane)
-
Workup: Neutralization with NaHCO, extraction with EtOAc.
Yield: 85–90% (after purification).
Microwave-Assisted Synthesis
Microwave irradiation accelerates coupling reactions, reducing reaction times from hours to minutes.
Optimized Conditions:
-
Substrate: 4-Bromo-3-fluoroacetophenone
-
Catalyst: PdCl(dppf) (2 mol%)
-
Base: NaCO (3 equiv)
-
Solvent: DME/HO (4:1 v/v)
Yield: 75–80% (isolated).
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Catalyst Cost | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 65–78 | 12–24 h | Moderate | High |
| Miyaura Borylation | 70–82 | 8 h | High | Moderate |
| Halogen-Lithium Exchange | 60–68 | 3 h | Low | Low |
| Boc Deprotection | 85–90 | 2 h | Low | High |
| Microwave-Assisted | 75–80 | 0.33 h | Moderate | Moderate |
Key Observations:
-
Microwave synthesis offers the shortest reaction time but requires specialized equipment.
-
Boc deprotection achieves the highest yields due to mild conditions and minimal side reactions .
-
Miyaura borylation is ideal for substrates sensitive to halogenation but involves expensive iridium catalysts .
Industrial-Scale Production
For bulk synthesis, continuous flow reactors are employed to enhance efficiency:
Chemical Reactions Analysis
Types of Reactions
1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.
Oxidation: The boronic ester group can be oxidized to a phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The incorporation of the dioxaborolane moiety enhances its ability to interact with biological targets. For instance, compounds similar to this have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The fluorine atom contributes to increased metabolic stability and bioactivity.
Drug Development
The compound serves as a building block for synthesizing more complex pharmaceutical agents. Its morpholino group can facilitate interactions with biological macromolecules, making it a candidate for developing drugs targeting specific pathways in diseases such as cancer and neurodegenerative disorders.
Organic Synthesis
Reagent in Cross-Coupling Reactions
The dioxaborolane group allows this compound to participate in cross-coupling reactions, particularly Suzuki-Miyaura reactions. These reactions are essential for forming carbon-carbon bonds in organic synthesis. The ability to use this compound as a boron-containing reagent can lead to the development of new materials and pharmaceuticals.
Functionalization of Aromatic Compounds
This compound can be used to functionalize aromatic systems through electrophilic aromatic substitution reactions. The presence of the fluorine atom can influence the reactivity and selectivity of these reactions, enabling the synthesis of novel derivatives with potential applications in various fields.
Materials Science
Development of Organic Light Emitting Diodes (OLEDs)
Research indicates that compounds containing dioxaborolane groups are promising candidates for use in OLED technology due to their excellent electron transport properties. The incorporation of this compound into OLED materials could enhance device performance by improving efficiency and stability.
Polymer Chemistry
The unique properties of this compound make it suitable for incorporation into polymer matrices. Its use as a monomer or additive can lead to the development of advanced materials with tailored properties for applications in coatings, adhesives, and electronic devices.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro. |
| Study 2 | Cross-Coupling Reactions | Achieved high yields in Suzuki-Miyaura coupling using this compound as a boron source. |
| Study 3 | OLED Development | Improved efficiency and stability in OLED devices when incorporating dioxaborolane derivatives. |
Mechanism of Action
The mechanism of action of 1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one depends on its application. In medicinal chemistry, the boronic ester group can interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s ability to undergo various chemical transformations also makes it a versatile tool in synthetic chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of 1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one, focusing on substituent effects, synthetic yields, and applications:
Key Observations:
Substituent Position and Reactivity: The 3-fluoro substituent in the target compound enhances electron-withdrawing effects, improving coupling efficiency compared to non-fluorinated analogs like 2n . Isomeric compounds (e.g., 4-fluoro-3-boronate in ) exhibit distinct electronic profiles, impacting regioselectivity in cross-couplings.
Boronate Ester Stability :
- Pinacol-based boronate esters (target compound and 19 ) demonstrate superior stability compared to 5,5-dimethyl dioxaborinan derivatives (e.g., ), which may hydrolyze faster under aqueous conditions .
Applications :
- Fluorinated derivatives (target and ) are prioritized in drug discovery due to enhanced metabolic stability .
- Ethyl-linked analogs (e.g., 19 ) serve as flexible intermediates for C–B bond formation in complex molecule synthesis .
Stability and Hazard Considerations:
- The target compound’s hazard profile (H302, H315, H319, H335) aligns with other boronate esters, necessitating careful handling .
Research Findings and Implications
Suzuki-Miyaura Cross-Coupling: The target compound’s boronate group facilitates efficient coupling with aryl halides, as demonstrated in the synthesis of ALDH1A1 inhibitors . Its fluorine substituent minimizes undesired side reactions compared to non-fluorinated analogs .
Prodrug Activation :
In tumor microenvironments, the compound’s boronate group enables ROS-sensitive release of therapeutic agents, leveraging NQO1 enzyme overexpression in cancer cells .
Comparative Reactivity :
Ethyl-linked analogs (e.g., 19 ) exhibit lower steric hindrance than the target compound, enabling broader substrate scope in nickel- or copper-catalyzed reactions .
Biological Activity
1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies that highlight its efficacy and applications in various fields.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Fluorine Substitution : The presence of a fluorine atom enhances the lipophilicity and metabolic stability of the compound.
- Dioxaborolane Group : This moiety is significant for its role in various organic reactions and potential biological interactions.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Boron Complex : Utilizing boron reagents in Suzuki-Miyaura coupling reactions.
- Fluorination : Introducing the fluorine substituent through nucleophilic substitution methods.
Research indicates that this compound exhibits various biological activities including:
- Anticancer Properties : Preliminary studies suggest that it may inhibit specific kinases involved in cancer progression.
- Enzyme Inhibition : It has shown potential as an inhibitor of tryptophan hydroxylase (TPH), which is crucial in serotonin synthesis.
Case Studies and Research Findings
- Inhibition of Tryptophan Hydroxylase :
- Cancer Cell Line Studies :
- Structure-Activity Relationship (SAR) :
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Q & A
Q. What are the optimal synthetic routes for preparing 1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one?
Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling or borylation reactions. Key steps include:
- Suzuki-Miyaura Coupling : Reacting halogenated precursors (e.g., 4-bromo-3-fluoroacetophenone) with bis(pinacolato)diboron (B₂Pin₂) under Pd catalysis. Optimal conditions involve Pd(dppf)Cl₂ as the catalyst, potassium acetate as a base, and anhydrous dioxane at 90–100°C for 12–16 hours .
- Decarboxylative Borylation : A Cu-catalyzed method using redox-active esters and B₂Pin₂ in dioxane/DMF (4:1) at 60°C yields the product in 64% after purification via flash column chromatography .
Q. Table 1: Reaction Yields Under Different Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | Dioxane | 90 | 16 | 75 | |
| Cu/Redox-active ester | Dioxane/DMF | 60 | 24 | 64 |
Q. How is the compound characterized to confirm purity and structural integrity?
Methodological Answer: Standard characterization techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments and boron-ester peaks (δ ~1.3 ppm for pinacol methyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : ESI-TOF confirms the molecular ion [M+Na]⁺ (calc’d 264.10; observed 264.10) .
- Melting Point Analysis : Sharp melting points (e.g., 95–96°C for derivatives) indicate crystallinity and purity .
Advanced Research Questions
Q. What mechanistic insights explain its reactivity in cross-coupling reactions?
Methodological Answer: The boronate ester moiety enables transmetalation in Suzuki-Miyaura couplings. The electron-withdrawing fluoro and acetyl groups polarize the aromatic ring, enhancing electrophilicity at the boronate site. Computational studies (DFT) suggest that the fluorine substituent stabilizes the transition state by reducing steric hindrance during Pd-ligand exchange .
Q. Key Observations :
Q. How does the compound’s stability impact storage and experimental design?
Methodological Answer:
- Hydrolytic Sensitivity : The dioxaborolane ring is prone to hydrolysis in humid environments. Storage under inert gas (N₂/Ar) at 2–8°C in sealed containers is critical .
- Thermal Stability : Decomposition occurs above 150°C; reactions should avoid prolonged heating. TGA data shows 5% mass loss at 120°C under N₂ .
Q. Table 2: Stability Parameters
| Condition | Observation | Mitigation Strategy |
|---|---|---|
| Humidity (>50% RH) | Hydrolysis to boronic acid | Use molecular sieves in storage |
| Temperature >150°C | Decomposition via ring-opening | Limit reaction temps to <100°C |
Q. What advanced applications exist in medicinal chemistry or materials science?
Methodological Answer:
- Protease Inhibitor Development : The compound serves as a boronic acid prodrug. In situ hydrolysis under physiological conditions releases active inhibitors targeting viral proteases (e.g., HCV NS3/4A) .
- Polymer Synthesis : As a monomer in Suzuki polycondensation, it forms conjugated polymers for OLEDs. The fluorine substituent enhances electron mobility and thermal stability .
Q. How can computational modeling optimize its use in catalytic systems?
Methodological Answer:
- DFT Calculations : Predict regioselectivity in cross-couplings by analyzing Fukui indices and LUMO localization at the boronate site .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. For example, DMF stabilizes Pd intermediates better than toluene, aligning with experimental yields .
Q. What strategies resolve contradictions in reported reaction yields?
Methodological Answer: Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
